ethane;niobium(5+)

Description

Properties

CAS No. |

63646-95-7 |

|---|---|

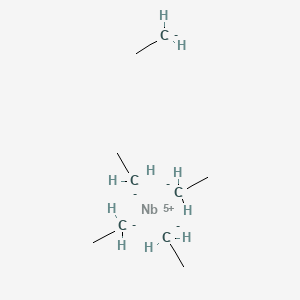

Molecular Formula |

C10H25Nb |

Molecular Weight |

238.21 g/mol |

IUPAC Name |

ethane;niobium(5+) |

InChI |

InChI=1S/5C2H5.Nb/c5*1-2;/h5*1H2,2H3;/q5*-1;+5 |

InChI Key |

PBAIQWCYUJGYCX-UHFFFAOYSA-N |

Canonical SMILES |

C[CH2-].C[CH2-].C[CH2-].C[CH2-].C[CH2-].[Nb+5] |

Origin of Product |

United States |

Mechanistic Investigations of Niobium V Catalyzed Reactions Involving Ethane

Reactivity and Decomposition Pathways of Niobium(V) Alkoxides

Niobium(V) alkoxides are important precursors in the synthesis of niobium-containing materials, including catalysts. Their reactivity is largely characterized by their propensity for hydrolysis and thermal decomposition.

Hydrolysis Reactions

Nb₂(OC₂H₅)₁₀ + 5H₂O → Nb₂O₅ + 10 C₂H₅OH wikipedia.org

This reaction highlights the transformation of the metalorganic precursor into niobium pentoxide and ethanol (B145695). The sensitivity of niobium alkoxides to hydrolysis is a key factor in their application for materials synthesis. utwente.nlwikipedia.org The process involves the stepwise replacement of alkoxide groups with hydroxyl groups, followed by condensation reactions that lead to the formation of Nb-O-Nb bridges, ultimately resulting in the oxide network.

Thermal Decomposition Mechanisms

The thermal decomposition of niobium(V) alkoxides is another significant pathway for the formation of niobium oxides, particularly in techniques like atomic layer deposition (ALD) and chemical vapor deposition (CVD). The decomposition of niobium(V) ethoxide typically begins at temperatures above 325–350 °C. wikipedia.org

Nb₂(OC₂H₅)₁₀ → Nb₂O₅ + 5 O(C₂H₅)₂ wikipedia.org

During this process, the release of ethanol and ethane (B1197151) can also be observed, indicating a complex series of reaction steps. wikipedia.org Studies on other niobium alkoxides have also pointed to the formation of an Nb=O double bond during thermal decomposition, leading to a negatively charged oxoalkoxide. mdpi.comnih.gov The mechanism of decomposition for pentakis(2,4-dimethylphenoxo) niobium(V) has been shown to occur in a single step to yield Nb₂O₅. arabjchem.org

Mechanistic Studies in Oxidative Dehydrogenation of Ethane (ODHE)

Niobium(V) plays a significant role in catalysts used for the oxidative dehydrogenation of ethane (ODHE), a promising alternative for ethylene (B1197577) production. mdpi.com Mechanistic studies have focused on understanding how niobium influences the catalyst's activity and selectivity.

Role of Niobium(V) in Modulating Oxygen Species

In ODHE catalysts, particularly those based on nickel oxide (NiO) or mixed metal oxides like Mo-V-Nb-Te-O, the nature of the oxygen species on the catalyst surface is critical. Niobium(V) is instrumental in modulating these oxygen species.

In NiO-based catalysts, which are p-type semiconductors with cation vacancies, an excess of electrophilic oxygen species (like O⁻) can be present. These species are highly reactive and tend to lead to the total oxidation of ethane to COx, thus lowering the selectivity for ethylene. researchgate.net The incorporation of high-valence cations like Nb⁵⁺ into the NiO lattice reduces the concentration of these unselective, electrophilic oxygen species. researchgate.netresearchgate.net This is because the higher positive charge of Nb⁵⁺ compared to Ni²⁺ leads to a decrease in the number of electron holes, which in turn reduces the amount of electrophilic O⁻. researchgate.net By controlling the non-stoichiometric oxygen, niobium doping helps to suppress the total oxidation pathways. researchgate.netresearchgate.net

In more complex Mo-V-Nb-Te-O systems, the V⁵⁺ species located in the (0 0 1) plane is often considered the active site for the initial C-H bond cleavage in ethane, following a Mars-van Krevelen mechanism. researchgate.net While the precise role of niobium is still under investigation, it is believed to be crucial for creating the specific structural and electronic properties necessary for high selectivity. researchgate.net

The table below summarizes the effect of Niobium(V) on oxygen species in different catalyst systems.

| Catalyst System | Role of Niobium(V) | Effect on Oxygen Species | Reference |

| NiO | Dopant | Reduces concentration of electrophilic O⁻ species | researchgate.netresearchgate.net |

| Mo-V-Nb-Te-O | Structural component | Contributes to the formation of active and selective phases | mdpi.comresearchgate.net |

| Nb₂O₅/TiO₂ | Photocatalyst component | Inhibits the generation of highly reactive O₃ | acs.org |

Reaction Pathways for Ethylene Formation

The oxidative dehydrogenation of ethane to ethylene over niobium-containing catalysts generally follows a redox mechanism. The initial and rate-limiting step is the activation of a C-H bond in the ethane molecule by the catalyst surface. cardiff.ac.uk

Over Mo-V-Nb-Te-O catalysts, it is widely accepted that the V⁵⁺ sites are responsible for this initial C-H bond cleavage. researchgate.net The reaction proceeds through the interaction of ethane with lattice oxygen. cardiff.ac.uk This is followed by a second C-H bond cleavage (β-hydride elimination) to form ethylene, which then desorbs from the surface. The catalyst is then re-oxidized by gas-phase oxygen.

A proposed reaction scheme involves the following key steps:

Adsorption of ethane onto an active site.

Activation of a C-H bond, often involving a lattice oxygen atom.

Formation of an ethyl intermediate.

β-hydride elimination to form ethylene and a reduced active site.

Desorption of ethylene.

Re-oxidation of the active site by gas-phase oxygen.

Impact of Niobium Doping on Selectivity and Activity

The addition of niobium as a dopant has a profound impact on the catalytic performance of materials used in the oxidative dehydrogenation of ethane.

The following table provides a summary of research findings on the impact of niobium doping on ODHE.

| Catalyst System | Effect of Niobium Doping | Ethylene Selectivity | Ethane Conversion | Reference |

| Ni-Nb-O | Increased selectivity | ~90% | - | researchgate.net |

| Ni-Nb-O | Enhanced ethylene yield (46% at 400°C) | - | - | researchgate.net |

| Mo-V-Nb-Te-O (M1 phase) | Essential for high performance | 96% | 40% | ub.edu |

| Mo-V-Nb-O | Higher activity than air-calcined counterparts | Maintained high selectivity | - | researchgate.net |

Niobium(V) in C-H Bond Activation of Ethane and Related Hydrocarbons

The activation of the strong carbon-hydrogen (C-H) bond in ethane is a critical and often rate-determining step in its conversion. gla.ac.uk Niobium(V) oxide clusters have been a subject of study to understand their intrinsic reactivity toward alkanes. The specific reaction pathways are heavily influenced by the metal's identity, charge state, and cluster size. researchgate.net

Hydrogen Atom Abstraction (HAA) is a mechanism where the catalyst removes a hydrogen atom from the hydrocarbon, leading to a radical species. In the context of niobium(V), gas-phase studies on stoichiometric (Nb₂O₅)N⁺ clusters have shown reactivity towards methane (B114726) through HAA. aip.org These reactions are reported to be favorable both thermodynamically and kinetically. aip.org The unpaired spin density in these clusters, often located on a terminal oxygen atom (termed an oxygen-centered radical), is believed to be the driving force for the high HAA reactivity. aip.org

Interestingly, the reactivity of niobium oxide clusters differs from that of vanadium oxides. For larger clusters (with N ≥ 4, where N is the number of M₂O₅ units), niobium oxide clusters exhibit remarkably higher HAA reactivity with methane than their vanadium counterparts. aip.org While direct studies on ethane are less common, these findings on methane provide a strong basis for understanding the HAA potential of niobium(V) catalysts with light alkanes. The proposed mechanism involves the attack of an oxygen-centered radical on a C-H bond of ethane, resulting in the formation of a niobium-hydride species and an ethyl radical, which can then undergo further reactions.

Oxygen Atom Transfer (OAT) involves the transfer of an oxygen atom from the metal oxide catalyst to the substrate. This pathway is a major channel for the reaction of some metal oxides with hydrocarbons. researchgate.net However, studies on the reactions of mass-selected group V transition metal oxide cluster cations with ethane reveal a significant difference between vanadium and niobium. researchgate.net

While vanadium oxide cations like V₂O₅⁺, V₄O₁₀⁺, and V₆O₁₅⁺ readily react with ethane via OAT, the stoichiometrically equivalent niobium oxide cluster cations show minor or nonexistent OAT reactivity. researchgate.net Specifically, the [Nb₂O₅]⁺ cluster was found to be largely unreactive towards ethane in terms of oxygen transfer, with adduct formation being the primary interaction observed. researchgate.net This highlights that the identity of the metal is a crucial factor governing the reaction pathway, with niobium(V) oxide cations being far less prone to OAT with ethane compared to their vanadium analogues. researchgate.net

Ligand-coupling, or reductive coupling, is a fundamental step in organometallic chemistry where two ligands on a metal center couple to form a new bond, often accompanied by the reduction of the metal's oxidation state. While this mechanism is known for various transition metals, detailed studies specifically involving a Nb(V) center and two ethane-derived ligands (e.g., two ethyl groups) are not prominently documented. Theoretical studies have proposed mechanisms for other metals where, for instance, a metal-ethyl species formed after initial C-H activation could react with another methane molecule to release ethane, but this involves different reactants and metal centers like Tantalum. mdpi.com The synthesis of certain niobium(V) complexes containing ketimide and phenoxide ligands has been explored, but these studies focus on ligand exchange and proton transfer rather than the coupling of hydrocarbon ligands. researchgate.netacs.org Therefore, while theoretically possible, ligand-coupling is a less commonly invoked or studied mechanism for Nb(V)-catalyzed ethane functionalization compared to radical pathways initiated by HAA.

Oxygen Atom Transfer (OAT) Processes

Mechanisms in Other Niobium(V)-Catalyzed Ethane Transformations

Niobium(V) is also a key component in catalysts for other important industrial reactions involving ethane, such as ammoxidation and photocatalytic oxidation.

The ammoxidation of ethane is a process that converts ethane into valuable chemicals like acetonitrile (B52724) and ethylene in the presence of ammonia (B1221849) and oxygen. Mixed metal oxides containing niobium, such as V-Mo-Nb-O, Ni-Nb-O, and Mo-V-Te-Nb-O, have been investigated as catalysts for this reaction. mdpi.comnih.gov The inclusion of niobium in these catalytic systems is crucial, often enhancing activity and selectivity. researchgate.netresearchgate.net

The reaction proceeds at elevated temperatures (e.g., 350-530 °C) and involves the activation of ethane on the catalyst surface. researchgate.netresearchgate.net The mechanism is complex, but it is understood to involve the oxidative dehydrogenation of ethane to ethylene as an initial or parallel step. The surface of the mixed oxide activates both ethane and ammonia, facilitating the formation of the C≡N triple bond. However, a significant challenge with these catalysts is often low selectivity towards acetonitrile, with co-production of ethylene and undesired carbon oxides. nih.gov

Niobium(V) oxide (Nb₂O₅) is a wide bandgap semiconductor that can function as a photocatalyst. acs.orgnih.gov This property has been harnessed for the oxidation of various organic substrates, and the principles can be extended to the activation of ethane. The mechanism for photocatalytic oxidation begins with the absorption of light (UV irradiation) by Nb₂O₅, which has a band gap of around 3.4-3.5 eV. acs.orgscielo.br This excitation promotes an electron from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺).

The photogenerated holes (h⁺) are powerful oxidizing agents. They can react with water molecules or surface hydroxyl groups adsorbed on the catalyst surface to generate highly reactive hydroxyl radicals (•OH). scielo.brchinesechemsoc.org These hydroxyl radicals are non-selective and can readily attack the C-H bonds of ethane via hydrogen atom abstraction, initiating a radical chain reaction that leads to oxidation products. chinesechemsoc.org The mechanism is analogous to that proposed for the photocatalytic oxidation of other molecules like amines and alcohols using Nb₂O₅, where C-H bond activation is a key step following photoactivation. acs.orgnih.gov The efficiency of the process is related to surface properties, and the presence of terminal Nb=O surface sites is considered crucial for the photocatalytic activity. scielo.br

Catalytic Applications of Niobium V Species in Ethane Transformation

Oxidative Dehydrogenation of Ethane (B1197151) to Ethylene (B1197577)

The oxidative dehydrogenation (ODH) of ethane is a key industrial process for the production of ethylene, a fundamental building block for the chemical industry. Niobium(V)-containing catalysts have demonstrated remarkable performance in this reaction, enhancing both activity and selectivity.

Nickel oxide (NiO) is a known catalyst for ethane ODH, but it often favors complete oxidation to carbon oxides. researchgate.net The introduction of niobium as a dopant drastically improves the selectivity towards ethylene. ub.edu

Research has shown that the incorporation of Nb⁵⁺ ions into the NiO lattice creates a Ni-Nb solid solution. researchgate.netrsc.org This doping leads to a contraction of the NiO lattice constant and a reduction in the non-stoichiometry of the material. researchgate.net Specifically, the presence of niobium decreases the concentration of electrophilic oxygen species (O⁻), which are responsible for the total oxidation of ethane. researchgate.net As a result, the selectivity towards ethylene is significantly enhanced. researchgate.netub.edu

The enhanced performance of Ni-Nb-O catalysts is attributed to several factors. The formation of a Ni-Nb solid solution, smaller NiO crystal sizes, and a regular structure all contribute to improved efficiency. rsc.org Furthermore, the interaction between the NiO active phase and an amorphous Nb₂O₅ phase prevents the sintering of active phase particles during catalyst preparation. researchgate.net

Table 1: Catalytic Performance of Niobium-Doped Nickel Oxide Catalysts in Ethane ODH

| Catalyst Composition | Temperature (°C) | Ethane Conversion (%) | Ethylene Selectivity (%) | Ethylene Yield (%) | Reference |

|---|---|---|---|---|---|

| Ni-Nb-O (15% Nb) | 350 | 33 | 78 | 25.7 | researchgate.net |

| Ni₈₅Nb₁₅ | 400 | - | - | 47.5 | rsc.org |

| Ni₈₀Nb₂₀ | 400 | - | - | 47 | rsc.org |

| Ni-Nb-O (Nb/Ni = 0.11-0.18) | 400 | - | ~90 | 46 | researchgate.net |

However, these catalysts can experience deactivation over long periods due to the continuous reduction of NiO oxygen over-stoichiometry and the formation of an inactive NiNb₂O₆ phase. researchgate.net

Niobium phosphate (B84403) catalysts have been identified as highly selective materials for the oxidative dehydrogenation of ethane to ethylene. rsc.orgcardiff.ac.uknih.gov Different phases of niobium phosphate have been investigated, each exhibiting distinct catalytic properties. The primary phases studied include Nb₂P₄O₁₅, NbOPO₄, and a reduced phase, Nb₁.₉₁P₂.₈₂O₁₂. rsc.orgcardiff.ac.uknih.gov

Among these, the Nb₁.₉₁P₂.₈₂O₁₂ phase, produced by the hydrogen reduction of niobium oxide phosphate (NbOPO₄), has demonstrated the highest selectivity towards ethylene. rsc.orgcardiff.ac.uknih.gov This catalyst can achieve approximately 95% selectivity at 5% ethane conversion, which decreases to about 90% at 15% conversion, with minimal production of carbon oxides. rsc.orgcardiff.ac.uknih.gov A key finding is that ethylene is the only primary product from ethane oxidation over this catalyst. rsc.orgcardiff.ac.uk

The other niobium phosphate phases also show considerable selectivity. Catalysts with predominant phases of Nb₂P₄O₁₅ and NbOPO₄ exhibit ethylene selectivities of around 75% and 85%, respectively, at 5% ethane conversion. rsc.orgcardiff.ac.uknih.gov The presence of phosphorus is essential for high ethylene selectivity, as niobium oxides (Nb₂O₅) alone show similar activity but with ethylene selectivities below 20% under the same conditions. rsc.orgcardiff.ac.uknih.gov

Table 2: Ethylene Selectivity of Niobium Phosphate Catalysts in Ethane ODH at 5% Conversion

| Catalyst Phase | Ethylene Selectivity (%) | Reference |

|---|---|---|

| Nb₁.₉₁P₂.₈₂O₁₂ | ~95 | rsc.orgcardiff.ac.uknih.gov |

| NbOPO₄ | ~85 | rsc.orgcardiff.ac.uknih.gov |

| Nb₂P₄O₁₅ | ~75 | rsc.orgcardiff.ac.uknih.gov |

| Nb₂O₅ | <20 | rsc.orgcardiff.ac.uknih.gov |

Interestingly, the activity of the Nb₁.₉₁P₂.₈₂O₁₂ catalyst increases with time on stream. This behavior is attributed to the in-situ conversion of any remaining partially transformed NbOPO₄ into the more active Nb₁.₉₁P₂.₈₂O₁₂ phase during the reaction. rsc.orgcardiff.ac.uk

Multicomponent mixed metal oxides containing niobium, such as the Mo-V-Te-Nb-O system, are highly effective catalysts for the oxidative dehydrogenation of ethane. academie-sciences.frgoogle.com These catalysts, often referred to as M1 phase catalysts, can achieve high conversion and selectivity to ethylene. academie-sciences.fr The specific orthorhombic phase Te₂M₂₀O₅₇ (where M = Mo, V, Nb) is believed to be related to the catalytic performance, with vanadium atoms acting as the active sites. ub.edu

The presence of niobium in these mixed oxide clusters is crucial for stabilizing the catalyst structure against oxidation and reduction, allowing for easier recovery of the catalyst's original state after strong redox cycles. mdpi.com In Mo-V-Nb-O catalysts, the addition of niobium enhances the selectivity for ethane oxidation to ethylene, reaching 100% selectivity, and significantly lowers the reaction temperature required for 10% conversion to 286°C. d-nb.info

In Mo₀.₇₁V₀.₂₁Nb₀.₀₈ mixed-oxide catalysts coated on a monolith, an ethylene selectivity of 96% was achieved at a 5% conversion level at 570°C. tandfonline.com DRIFTS studies on these catalysts have indicated the presence of adsorbed ethoxide species, suggesting a reaction mechanism that involves the elimination of a γ-hydrogen from these adsorbed species by lattice oxygen. tandfonline.com

Niobium(V) oxide (Nb₂O₅) serves as an effective promoter and support in various catalytic systems for ethane transformation. When used as a promoter for NiO catalysts, even small amounts of niobium can drastically increase the selectivity towards ethylene by eliminating electrophilic oxygen species that favor CO₂ formation. ub.edu In V₂O₅/TiO₂ catalysts, the addition of niobium oxide significantly increases catalytic activity. d-nb.info

The strong metal-support interaction (SMSI) is a notable characteristic when Nb₂O₅ is used as a support for transition metals, which can influence catalytic performance through geometric or electronic changes. ufv.br For instance, in Pd/Nb₂O₅/Al₂O₃ catalysts for propane (B168953) oxidation, the presence of NbOₓ polymeric structures near the monolayer coverage is thought to favor an ideal Pd⁰/Pd²⁺ surface ratio, which explains the promoting effect of niobium oxide. researchgate.net

Niobium oxide supports can also influence the reducibility of the active phase. For example, in V₂O₅/Nb₂O₅ catalysts, the presence of molybdenum oxide as an additional promoter affects the reducibility of vanadium. scielo.br

Niobium Oxide Cluster Catalysts

Ethane Ammoxidation

Ethane ammoxidation is a direct route to produce acetonitrile (B52724), a valuable solvent and chemical intermediate. Niobium-containing catalysts have been investigated for this reaction, although challenges with selectivity remain.

Ni-Nb-O catalysts have shown promise for the direct ammoxidation of ethane to acetonitrile. researchgate.netrsc.org The incorporation of small amounts of niobium into the catalyst formulation enhances both the activity and the yield of acetonitrile. rsc.org The major products of ethane ammoxidation over niobium-promoted NiO catalysts are acetonitrile, ethylene, and carbon dioxide. rsc.org Research indicates that both a NiO phase and a mixed Ni-Nb-O phase are necessary for efficient ethane ammoxidation. rsc.org

Other niobium-containing mixed oxide systems have also been explored. Nb-Sb-O catalysts supported on alumina (B75360) have been used to convert ethane to acetonitrile. acs.orggoogle.com However, the selectivity to acetonitrile over many of these mixed oxide catalysts, including V-Mo-Nb-O and Mo-V-Te-Nb-O, has been reported to be low, often less than 30%. acs.orgnih.gov

Photocatalytic Conversions Involving Hydrocarbons

Niobium(V) oxide is a wide bandgap semiconductor that has been successfully employed as a photocatalyst for the degradation and conversion of various organic compounds, including hydrocarbons. mdpi.com Niobium-based materials can exhibit unique redox abilities and acidity under photo-irradiation. researchgate.net

Surface niobium oxide phases on supports like silica (B1680970) are catalytically active for the photocatalytic oxidative dehydrogenation of olefins like ethylene when irradiated with ultraviolet light. d-nb.info The surface niobium oxide phases are reduced by the hydrocarbons during irradiation and are subsequently reoxidized by gaseous oxygen, demonstrating their redox properties for photocatalysis. d-nb.info

Niobium has also been used as a dopant to enhance the photocatalytic activity of other materials. mdpi.com For example, Nb₂O₅/TiO₂ systems have shown better photocatalytic activity than pure Nb₂O₅ in ethanol (B145695) photooxidation. acs.org Furthermore, Nb₂O₅-based photocatalysts have been applied in the selective transformation of amines and alcohols and the photoreduction of CO₂. researchgate.net The photocatalytic activity of niobium materials is often related to their surface properties, with a larger surface area leading to higher activity. acs.org

Biomass Conversion and Related Processes

While the direct catalytic co-processing of ethane with raw biomass is not a widely documented application for niobium(V) species, the role of these catalysts becomes significant in processes that integrate feedstocks from both petrochemical and biological origins. The primary connection involves the transformation of ethane into ethylene, a fundamental chemical building block, which can then be reacted with molecules derived from biomass. Niobium(V)-containing catalysts are pivotal both in the initial ethane transformation and in the subsequent conversion of biomass-derived platform chemicals.

Research has explored the use of bifunctional catalysts containing niobium(V) for the aromatization of biomass-derived furans with ethylene (the product of ethane dehydrogenation). One prominent example is the synthesis of renewable p-xylene (B151628) through the Diels-Alder cycloaddition of 2,5-dimethylfuran (B142691) (DMF), derived from fructose (B13574), with ethylene, followed by dehydration. rsc.org

Table 1: Catalytic Performance of Al-Nb-SBA-15 in the Aromatization of 2,5-DMF with Ethylene Reaction Conditions: T = 300 °C, P(ethylene) = 30 bar, WHSV = 2 h⁻¹.

| Catalyst | 2,5-DMF Conversion (%) | p-Xylene Selectivity (%) | p-Xylene Yield (%) |

|---|---|---|---|

| Al(1.5)-Nb(1.5)-S | 50.1 | 65.2 | 32.7 |

| Al(1.0)-Nb(2.0)-S | 45.3 | 58.1 | 26.3 |

| Al(2.0)-Nb(1.0)-S | 52.5 | 68.3 | 35.9 |

Furthermore, niobium(V) catalysts are instrumental in producing the biomass-derived reactants themselves. Niobium-based solid acids, such as niobium phosphate (NbOPO₄) and niobic acid (Nb₂O₅·nH₂O), are employed in the dehydration of carbohydrates to produce valuable platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.netufv.br These catalysts are noted for their water tolerance, a critical advantage in processing aqueous biomass streams. researchgate.net For instance, Nb₂O₅/C catalysts have achieved HMF yields greater than 50% with conversions above 90% from carbohydrates. mdpi.com

Another related process is the conversion of lignocellulosic biomass directly into ethylene glycol, a bulk chemical traditionally synthesized from ethylene. mdpi.com A Ru/NbOPO₄ catalyst system has been shown to convert cellulose (B213188) to ethylene glycol and its monoether derivative. upv.es In this bifunctional system, the niobium phosphate component is thought to facilitate the crucial C-C bond cleavage of the cellulose-derived sugars, with the ruthenium component subsequently hydrogenating the fragments to ethylene glycol. mdpi.comupv.es This demonstrates a pathway where niobium catalysis enables the production of a traditional petrochemical from a renewable source, bypassing the ethane-to-ethylene route entirely.

Table 2: Performance of Niobium-Based Catalysts in Cellulose Conversion

| Catalyst | Product | Yield (%) | Cellulose Conversion (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Ru/NbOPO₄ | Ethylene Glycol + EGME | 64.0 | - | 190 | upv.es |

| Nb₂O₅/C | 5-Hydroxymethylfurfural | >50.0 | >90.0 | 180 | mdpi.com |

| NbOPO₄ | 5-Hydroxymethylfurfural | ~16-19 | - | 150-170 | mdpi.com |

Theoretical and Computational Chemistry of Niobium V Systems

Density Functional Theory (DFT) Studies on Niobium(V) Clusters and Complexes

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of niobium(V) compounds. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying the intricate electronic structures and reaction mechanisms of these systems. researchgate.nettandfonline.com

Energetics and Reaction Barriers

DFT calculations are instrumental in determining the energetics of various reaction pathways involving niobium(V) complexes. For instance, studies on the reactions of niobium atoms with molecules like methyl cyanide have utilized DFT to explore the potential energy surfaces of different spin states, revealing the mechanisms of these reactions. researcher.life The reaction of the anionic niobium nitride complex [NNb(NtBuAr)3]− with carbon dioxide to form a carbamate (B1207046) complex has also been investigated, with DFT elucidating the energetics of the reaction sequence. acs.org

In the context of hydride/silyl exchange in niobocene hydride–silyl complexes, DFT calculations, combined with conformational search methods, have been used to map out the energy profiles of the reaction. mdpi.com These studies have shown that the steric bulk of substituents can significantly influence the energetics and stability of the complexes. mdpi.com For example, applying forces of approximately 60–100 kJ/mol to niobium and silicon atoms in model systems helps overcome reaction energy barriers in simulations. mdpi.com The relative energies of different isomers and intermediates provide crucial information about the likelihood of their formation. mdpi.com

Research on diniobium metal complexes has employed DFT to study the uptake and splitting of multiple hydrogen molecules, revealing that the formation of intramolecular dihydrogen bonds favors the energetics of the system. rsc.org The calculated free energy landscape helps in predicting low-energy reaction pathways for hydrogen uptake. rsc.org

Table 1: Calculated Energetic Data for Selected Niobium(V) Reactions

| Reaction/Process | System | Computational Method | Key Energetic Finding |

| Hydride/Silyl Exchange | [Cp2NbH3] + Cl2SiiPr2 | TPSSh-D3(BJ)/def2-TZVPP | The central-type intermediate is energetically favored over the lateral-type. mdpi.com |

| Hydrogen Uptake | [Nb2(CH3CN)m(PMe2NMe2)n(H2)k]4+ | B3LYP-D3(BJ)/def2-TZVPP+PCM | The formation of hydrogen-rich systems is energetically favorable. rsc.org |

| Reaction with CO2 | [NNb(NtBuAr)3]− + CO2 | DFT | Formation of a carbamate complex is a key step in the reaction sequence. acs.org |

| C-C and C-H Bond Activation | Nb + Ethane (B1197151) | DFT | The overall reaction is exothermic by about 170-180 kJ mol-1. researcher.life |

Electronic Structure and Bonding Analysis

DFT is a powerful tool for analyzing the electronic structure and bonding in niobium(V) complexes. Natural Bond Orbital (NBO) analysis and the topology of the electron density are often employed to understand the nature of chemical bonds. arxiv.org

In studies of methylchloroniobium(V) compounds like Me3NbCl2 and Me2NbCl3, DFT calculations have been used to explore the electronic structures and have shown that the molecular geometries are influenced by repulsions between bonding electron densities and charge concentrations in the valence shell of the niobium atom. arxiv.org The analysis revealed that Nb(4d) functions play a significant role in the Nb-C bonds. arxiv.org

The electronic structure of a mixed-valence diniobium benzene (B151609) complex has been investigated using DFT, which, in conjunction with spectroscopic techniques, supported the assignment of a complex with two chemically inequivalent niobium atoms. rsc.org The calculations showed highly covalent interactions between the niobium atoms and the benzene ligand, primarily arising from Nb → arene δ back-bonding. rsc.org

Furthermore, DFT has been used to study the electronic properties of perovskite oxides like NbGaO3, revealing that the 4d-states of niobium atoms contribute significantly to the valence band. researchgate.net For certain niobium complexes, the HOMO-LUMO gap has been calculated to understand their stability and reactivity. mdpi.comicm.edu.pl

Table 2: Selected Electronic Structure Data for Niobium(V) Compounds

| Compound/System | Computational Method | Key Electronic Feature |

| Me3NbCl2 / Me2NbCl3 | DFT | Significant Nb(4d) contribution to Nb-C bonds. arxiv.org |

| Diniobium Benzene Complex | DFT | Highly covalent Nb-benzene interaction via δ back-bonding. rsc.org |

| NbGaO3 | PBE-GGA, LDA+U | 4d-states of niobium are a major component of the valence band. researchgate.net |

| [Cp2NbH(SiCl2Me)] | TPSSh-D3(BJ)/def2-TZVPP | HOMO-LUMO gap of 4.21 eV. mdpi.com |

| Nb(V)-CHMTC Complex | DFT | Energy gap of 2.97 eV, indicating stability. icm.edu.pl |

Prediction of Reactivity and Selectivity

Computational methods, particularly DFT, are increasingly used to predict the reactivity and selectivity of niobium-based catalysts. acs.orgd-nb.info By calculating reaction barriers and identifying key intermediates, researchers can gain insights into what controls the outcome of a chemical reaction. d-nb.infochemrxiv.org

For instance, in the oxidation of cyclohexene, DFT calculations have been used to investigate the heterolytic and homolytic oxidation pathways catalyzed by niobium-containing polyoxometalates. researchgate.net These calculations supported a mechanism involving an electrophilic oxygen atom transfer and showed that the Nb(V) catalyst significantly reduces the free-energy barrier for the heterolytic pathway due to the higher electrophilicity of the metal center. researchgate.net

The prediction of reaction selectivity is a significant challenge, as small errors in computed transition state energies can lead to incorrect predictions. chemrxiv.org Advanced computational strategies that involve generating and carefully analyzing conformational ensembles of transition states are being developed to improve the accuracy of selectivity predictions. chemrxiv.org The use of descriptors, which can be derived from computational methods, is also a key strategy in predicting catalyst activity and selectivity. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of niobium-containing systems over time. While much of the MD research on niobium has focused on the bulk metal and its alloys, particularly concerning properties like hydrogen diffusion and radiation damage, these methods are also applicable to more complex systems. capes.gov.brresearchgate.net

For example, MD simulations have been used to investigate the diffusion of hydrogen in niobium, revealing details about the motion of hydrogen atoms and their residence times at stable sites. capes.gov.br In the context of materials science, MD simulations, with potentials developed from DFT data, have been employed to study the diffusion of niobium in iron-based alloys, showing that the presence of other elements like lanthanum can suppress niobium diffusion. jst.go.jp

While specific MD simulations for "ethane;niobium(5+)" are not readily found, the methodology is well-suited for studying the dynamics of organometallic complexes in solution, including conformational changes, solvent effects, and interactions with other molecules. The development of accurate interatomic potentials is crucial for the reliability of MD simulations. researchgate.netmendeley.com

Computational Insights into Niobium(V) Polymorphs and Defect Chemistry

Niobium(V) oxide (Nb2O5) is known for its rich polymorphism, with different crystal structures exhibiting distinct properties. mdpi.comresearchgate.net Computational methods are vital for understanding the relative stabilities of these polymorphs and the role of defects in their structure and function. nsf.govrsc.org

The synthesis of different Nb2O5 polymorphs is often dependent on temperature, with amorphous, TT, T, and H phases forming at progressively higher temperatures. mdpi.com DFT calculations can help to rationalize these phase transitions.

Recent studies have focused on the role of planar defects, such as Wadsley defects, in the properties of Nb2O5. nsf.gov Computational analysis has revealed that these defects can relieve strain and enhance structural stability during processes like lithium-ion intercalation. nsf.gov It has also been shown that strong lithium adsorption on these planar defects can increase the intercalation capacity. nsf.gov

The formation of niobium oxide nanoparticles has been studied using a combination of experimental techniques and computational modeling. These studies provide atomistic insights into the growth mechanism, showing how niobium complexes polymerize and form nucleation clusters that grow into nanoparticles with specific crystal structures and defect characteristics. rsc.org

Emerging Research Directions and Future Perspectives

Rational Design Principles for Next-Generation Niobium(V)-Based Catalysts

The development of highly effective niobium(V)-based catalysts for ethane (B1197151) conversion hinges on the ability to rationally design their structure and properties at the atomic level. A key principle involves tuning the acidity of the catalyst. Niobium(V) oxides (Nb₂O₅) inherently possess both Brønsted and Lewis acid sites, which are crucial for catalytic activity. literasisains.idnih.gov The ratio and strength of these sites can be tailored by controlling the synthesis method and post-synthesis treatments, such as calcination temperature, which influences the crystalline phase and surface area. ufv.br For instance, thermal treatment above 500°C can diminish the acidic properties of niobic acid. literasisains.id

Another critical design strategy is the creation of specific active sites through doping or the formation of mixed oxides. For example, in the oxidative dehydrogenation (ODH) of ethane to ethylene (B1197577), incorporating niobium into nickel oxide (NiO) catalysts has shown remarkable results. researchgate.net The introduction of Nb⁵⁺ into the NiO lattice can reduce the concentration of electrophilic oxygen species (O⁻), which are responsible for the undesirable total oxidation of ethane to carbon dioxide. researchgate.net This strategic modification enhances the selectivity towards ethylene, a more valuable product. researchgate.net Computational methods, such as Density Functional Theory (DFT), are increasingly being used to predict the most stable and reactive catalyst structures, guiding the synthesis of materials with optimized performance for ethane activation. acs.org

The morphology and nanostructure of the catalyst also play a pivotal role. Synthesizing nanostructured Nb₂O₅, such as nanoparticles, nanorods, and mesoporous materials, can significantly increase the surface area and the number of accessible active sites. tandfonline.com For instance, high-surface-area Nb₂O₅ nanoparticles have demonstrated high activity in various catalytic reactions. rsc.org

Table 1: Influence of Catalyst Properties on Ethane Conversion

| Catalyst Property | Design Principle | Effect on Ethane Reaction |

| Acidity | Tuning Brønsted/Lewis site ratio | Influences reaction pathways and product selectivity. literasisains.idnih.gov |

| Active Sites | Doping with other metals (e.g., Ni) | Enhances selectivity to desired products like ethylene. researchgate.net |

| Nanostructure | Synthesis of nanoparticles/nanorods | Increases surface area and active site accessibility. tandfonline.com |

| Crystalline Phase | Controlled calcination | Affects acidity and stability. ufv.br |

Integration of Niobium(V) in Multifunctional Materials for Ethane Utilization

The future of ethane valorization lies in the development of multifunctional materials where niobium(V) plays a central role. These materials are designed to perform multiple catalytic functions in a single reactor, leading to more efficient and economical processes.

One promising approach is the creation of catalysts with both acidic and redox functionalities. Niobium(V) oxide itself exhibits both properties, making it a versatile platform. literasisains.id This can be further enhanced by combining Nb₂O₅ with other metal oxides. For instance, Ni-Nb-O mixed oxides have been extensively studied for the oxidative dehydrogenation of ethane. researchgate.netconicet.gov.ar In these systems, NiO provides the primary active sites for ethane activation, while the amorphous Nb₂O₅ phase helps to prevent the sintering of NiO particles and modifies the electronic properties to favor ethylene selectivity. researchgate.net

Another area of interest is the development of bifunctional catalysts for direct conversion of ethane to higher value chemicals. For example, combining a dehydrogenation component with an oligomerization or aromatization catalyst could enable the direct synthesis of liquid fuels from ethane. Niobium's ability to be incorporated into various support materials, such as zeolites and mesoporous silica (B1680970), offers a pathway to design such complex catalytic systems. mdpi.com The acidic properties of niobium can facilitate subsequent reactions of the initially formed ethylene.

Furthermore, niobium-based materials are being explored as supports for other active metals, creating synergistic effects. The interaction between the support and the active phase can significantly influence the catalyst's performance. For example, dispersing NiO nanoparticles on a Nb₂O₅ support has been shown to create active sites for the transformation of ethane into either acetonitrile (B52724) or ethylene, depending on the reaction conditions and the nature of the Ni-Nb interaction. researchgate.net

Table 2: Examples of Multifunctional Niobium(V)-Based Catalysts for Ethane Utilization

| Catalyst System | Functionality | Target Reaction |

| Ni-Nb-O | Redox and Acidic | Oxidative Dehydrogenation of Ethane to Ethylene researchgate.netconicet.gov.ar |

| Mo-V-Te-Nb-O | Multi-metal Oxide | Oxidative Dehydrogenation of Ethane osti.govmdpi.com |

| NiO/Nb₂O₅ | Bifunctional | Ethane Ammoxidation to Acetonitrile or ODH to Ethylene researchgate.net |

| Nb-Zeolites | Acidic and Shape-Selective | Potential for Ethane Aromatization mdpi.com |

Advanced In Situ and Operando Characterization During Ethane Reactions

To truly understand and optimize niobium(V)-based catalysts for ethane reactions, it is crucial to study them under real working conditions. Advanced in situ and operando characterization techniques provide invaluable insights into the dynamic changes that catalysts undergo during a reaction. osti.govosti.gov These methods allow researchers to correlate the catalyst's structure and composition with its activity and selectivity in real-time. spectroscopyonline.com

Techniques such as in situ X-ray diffraction (XRD) and Raman spectroscopy can monitor changes in the crystalline phase and the nature of the niobium species during the reaction. spectroscopyonline.comscispace.com For example, operando Raman spectroscopy has been used to observe the transformation of surface vanadium oxide species on ceria into CeVO₄ during ethane ODH, which was linked to catalyst deactivation. spectroscopyonline.com This level of detail is critical for understanding reaction mechanisms and deactivation pathways.

X-ray Photoelectron Spectroscopy (XPS) is another powerful tool that, when used in situ, can reveal changes in the oxidation states of the elements on the catalyst surface. osti.gov For MoVTeNbOₓ catalysts used in ethane ODH, XPS studies have shown a direct correlation between the V⁵⁺/V⁴⁺ ratio on the surface and the ethane conversion rate. osti.gov

The integration of these characterization techniques with kinetic studies provides a comprehensive picture of the catalytic process. This knowledge is essential for the rational design of more stable and efficient catalysts. nih.gov Future research will likely focus on combining multiple in situ techniques to obtain a more complete understanding of the complex interplay between the catalyst structure, the reaction environment, and the catalytic performance in ethane conversion.

Sustainable Synthesis Routes for Niobium(V) Precursors and Catalysts

The long-term viability of niobium(V)-based catalysts for industrial-scale ethane conversion also depends on the development of sustainable and environmentally friendly synthesis methods. Traditional synthesis routes often involve the use of hazardous reagents and generate significant waste.

"Green" synthesis approaches are gaining traction as alternatives. For example, solid-state grinding of a mixture of nickel nitrate (B79036) and niobium oxalate (B1200264) crystals, followed by mild calcination, has been shown to produce nanostructured Ni-Nb oxide composites that are highly efficient for the low-temperature ODH of ethane. researcher.life This solvent-free method is a promising green and sustainable alternative to conventional "wet" synthesis techniques. researcher.life

Another sustainable approach is the use of bio-inspired methods. For instance, Nb₂O₅ nanoparticles have been prepared using Aloe Vera leaf pulp in an environmentally friendly process. easpublisher.com The resulting nanoparticles showed good photocatalytic activity, highlighting the potential of green synthesis for creating functional materials. easpublisher.com

Hydrothermal synthesis is another method that offers advantages such as low energy consumption and the use of inexpensive precursors. mdpi.com This technique can be used to produce fine, homogenous oxide powders with controlled morphology. mdpi.com Furthermore, supercritical CO₂-assisted methods are being explored for the synthesis of high-surface-area Nb₂O₅ nanoparticles, offering another environmentally benign route. rsc.org

The development of sustainable synthesis routes extends to the preparation of catalyst precursors. Utilizing readily available and less hazardous niobium sources is a key consideration. The choice of precursor can also influence the final properties of the catalyst. For example, using ammonium (B1175870) niobium oxalate as a precursor can lead to different catalytic properties compared to using niobium ethoxide. researchgate.netscispace.com

Table 3: Comparison of Synthesis Methods for Niobium(V) Catalysts

| Synthesis Method | Key Features | Sustainability Aspect |

| Solid-State Grinding | Solvent-free, mild calcination | Reduces solvent waste and energy consumption. researcher.life |

| Green Synthesis (Bio-inspired) | Uses natural templates (e.g., Aloe Vera) | Employs renewable and non-toxic reagents. easpublisher.com |

| Hydrothermal Synthesis | Low temperature, inexpensive precursors | Lower energy footprint compared to high-temperature methods. mdpi.com |

| Sol-Gel Method | "Wet chemical" process, forms colloidal suspension | Versatile for producing various metal oxides, but may use organic solvents. mdpi.com |

| Supercritical CO₂-Assisted | Utilizes supercritical fluid | Avoids the use of harmful organic solvents. rsc.org |

Q & A

Basic Research Questions

Q. What experimental methods are critical for synthesizing and characterizing niobium(5+)-doped ethane-derived materials?

- Answer : Synthesis typically involves co-precipitation or solid-state reactions, where niobium precursors (e.g., Nb₂O₅) are integrated into ethane-derived matrices under controlled atmospheres (e.g., O₂). Characterization requires:

- X-ray diffraction (XRD) to confirm phase purity and lattice parameter changes due to Nb⁵⁺ doping .

- Energy-dispersive X-ray spectroscopy (EDS) for elemental mapping to verify uniform Nb distribution .

- Thermogravimetric analysis (TGA) to assess oxygen release or structural stability during synthesis .

Q. How can researchers design experiments to study ethane’s thermophysical properties under extreme conditions?

- Answer : Use high-pressure reactors coupled with spectroscopic techniques (e.g., Raman or FTIR) to monitor ethane’s phase transitions and reactivity. Reference databases like NIST’s thermochemical data for validation . Kinetic modeling (e.g., Aspen Plus) is essential for simulating ethane decomposition or oxidative dehydrogenation pathways .

- Data Validation : Cross-check experimental results with published equations of state (e.g., Helmholtz energy correlations) to ensure accuracy in critical regions .

Advanced Research Questions

Q. How do discrepancies in reported Ni²⁺/Ni³⁺ ratios in Nb⁵⁺-doped layered oxides arise, and what methodologies resolve them?

- Answer : Contradictions stem from:

- XPS Limitations : Surface-sensitive XPS (penetration depth: 10–20 atomic layers) may not reflect bulk oxidation states. Complement with bulk-sensitive techniques like X-ray absorption spectroscopy (XAS) .

- Synthesis Conditions : Variations in calcination atmosphere (O₂ vs. air) affect Ni oxidation. Use controlled O₂ partial pressures and post-synthesis quenching to stabilize desired Ni states .

Q. What advanced kinetic models explain ethane’s role in methane emission studies, and how are isotopic data incorporated?

- Answer : Ethane-to-methane (C₂H₆/CH₄) ratios and δ¹³C isotopic signatures are modeled using mass balance equations to distinguish biogenic vs. thermogenic sources. For example:

- Isotopic Clumping : Analyze ∆¹³CH₃D values to identify microbial vs. fossil fuel contributions .

- Reaction Networks : Integrate ethane oxidative dehydrogenation (ODHE) kinetics with methane formation pathways using density functional theory (DFT) calculations .

Q. How does Nb⁵⁺ doping influence lithium diffusivity in single-crystal Li-transition-metal oxides (LTMOs), and what experimental designs quantify this effect?

- Answer : Nb⁵⁺ doping reduces Li⁺ diffusion barriers by:

- Creating Lithium Vacancies : Substitution of Nb⁵⁺ at transition-metal sites generates vacancies, enhancing Li⁺ mobility. Use galvanostatic intermittent titration technique (GITT) to measure diffusion coefficients .

- Mitigating Cracking : Single-crystal Nb-doped NCM cathodes exhibit reduced intergranular cracking. Validate via SEM-EDS of cycled electrodes .

Methodological Guidance for Data Contradictions

Q. When literature reports conflicting Nb⁵⁺ solubility limits in ethane-derived matrices, how should researchers approach validation?

- Answer :

Combinatorial Synthesis : Prepare a gradient of Nb concentrations (0–5 wt%) and screen for secondary phases using XRD and TEM .

Thermodynamic Modeling : Calculate phase diagrams using CALPHAD software to predict solubility under varying temperatures and oxygen activities .

Surface vs. Bulk Analysis : Compare XPS (surface) with inductively coupled plasma mass spectrometry (ICP-MS) (bulk) to detect Nb segregation .

Q. How can researchers reconcile ethane’s kinetic data discrepancies in oxidative dehydrogenation (ODHE) studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.